![molecular formula C24H12N6O10 B5018923 N,N'-bis(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide](/img/structure/B5018923.png)
N,N'-bis(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide
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Overview
Description
N,N'-bis(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide, commonly known as BNIPDI, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BNIPDI has been extensively studied for its potential use in various fields, including drug discovery, material science, and environmental remediation.
Mechanism of Action
The mechanism of action of BNIPDI is not fully understood. However, it has been suggested that BNIPDI induces cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell growth and division. BNIPDI has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BNIPDI has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell growth and division. BNIPDI has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BNIPDI has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent anticancer activity, making it a promising candidate for drug discovery. However, the synthesis of BNIPDI is a complex process that requires careful control of reaction conditions. Additionally, the mechanism of action of BNIPDI is not fully understood, which may limit its potential use in certain applications.
Future Directions
There are several future directions for research on BNIPDI. One area of interest is the development of BNIPDI-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of BNIPDI in material science, where it may have potential applications in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of BNIPDI and its potential limitations for use in certain applications.
Synthesis Methods
BNIPDI can be synthesized through a multi-step process involving the reaction of isophthalic acid with phthalic anhydride, followed by nitration and amination reactions. The synthesis of BNIPDI is a complex process that requires careful control of reaction conditions to obtain the desired product.
Scientific Research Applications
BNIPDI has been extensively studied for its potential use in drug discovery. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. BNIPDI has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-N,3-N-bis(5-nitro-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N6O10/c31-19(25-27-21(33)15-6-4-13(29(37)38)9-17(15)23(27)35)11-2-1-3-12(8-11)20(32)26-28-22(34)16-7-5-14(30(39)40)10-18(16)24(28)36/h1-10H,(H,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSBLYLWDYJJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N6O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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